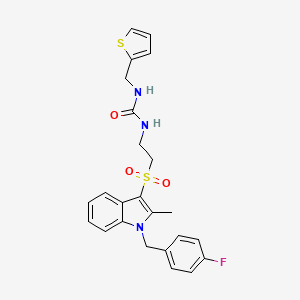

![molecular formula C18H16N2O4S2 B2553480 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034402-30-5](/img/structure/B2553480.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar urea compounds, which can be used to infer some aspects of the compound . Urea derivatives are known for their potential in forming hydrogen bonds and their ability to interact with various biological targets .

Synthesis Analysis

While the synthesis of the specific compound is not detailed in the provided papers, similar urea derivatives are typically synthesized through the reaction of an isocyanate with an amine. The synthesis process often involves careful control of reaction conditions to ensure the formation of the desired urea linkage. The substituents on the urea can greatly influence the reactivity and the outcome of the synthesis .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds in the crystalline state. The presence of substituents like benzo[d][1,3]dioxol-5-yl and thiophenyl groups in the compound of interest would likely influence its molecular conformation and the potential for intramolecular and intermolecular interactions .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their ability to form hydrogen bonds. The breaking of intramolecular hydrogen bonds in urea derivatives is a crucial step for complex formation with other molecules. The substituent effect, where the nature of the substituents can either donate or withdraw electrons, plays a significant role in the reactivity and association of these compounds with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form complexes with other molecules. The antioxidant properties of some urea derivatives have been studied, indicating that they can act as radical scavengers, which is relevant for their potential therapeutic applications .

Scientific Research Applications

Flexible Ureas as Acetylcholinesterase Inhibitors

Flexible ureas have been synthesized and assessed for their antiacetylcholinesterase activity, optimizing the spacer length and testing compounds with greater conformational flexibility. This research aims at developing compounds with high inhibitory activities, important for understanding and potentially treating conditions like Alzheimer's disease (J. Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Another study demonstrates the synthesis of ureas via the Lossen rearrangement, offering a single-pot, racemization-free approach from carboxylic acids. This method is notable for its mildness, simplicity, and environmental friendliness, with potential applications in medicinal chemistry and drug development (Kishore Thalluri et al., 2014).

Antioxidant Activity of Heterocyclic Compounds

Research into the preparation, characterization, and antioxidant determination of certain heterocyclic compounds, including ureas, highlights their potential for high antioxidant activities. These findings could have implications for designing antioxidants and understanding their mechanisms of action (Afnan E. Abd-Almonuim et al., 2020).

Anion Recognition by Urea and Thiourea Groups

A study on anion recognition demonstrates that bis-urea and bis-thiourea hosts can selectively bind dihydrogenphosphate over other anions, showcasing the utility of these groups in designing neutral receptors for specific anion detection and separation processes (S. Nishizawa et al., 1995).

Urea-Doped ZnO Films in Solar Cells

Urea-doped ZnO films have been investigated as modified electron transport layers in polymer solar cells, achieving enhanced power conversion efficiency. This suggests that such materials could be important for improving the efficiency and performance of solar energy devices (Zongtao Wang et al., 2018).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-17(20-13-3-4-14-15(8-13)24-11-23-14)19-10-18(22,12-5-7-25-9-12)16-2-1-6-26-16/h1-9,22H,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFSYCITWJIFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)

![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)